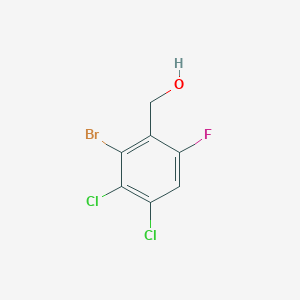![molecular formula C7H5IN2O B13665400 3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)
3-Iodoimidazo[1,2-a]pyridin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of iodine at the 3-position and a hydroxyl group at the 7-position makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridin-7-ol typically involves the cyclization of 2-aminopyridine with α-bromoketones, followed by iodination. One common method includes the use of iodine and tert-butyl hydroperoxide (TBHP) in ethyl acetate, which promotes the cyclization and subsequent iodination . Another approach involves the use of copper-supported manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst for tandem cyclization and iodination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
化学反应分析
Types of Reactions
3-Iodoimidazo[1,2-a]pyridin-7-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The iodine atom at the 3-position can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Iodoimidazo[1,2-a]pyridin-7-one.
Reduction: Imidazo[1,2-a]pyridin-7-ol.
Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
科学研究应用
3-Iodoimidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-7-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.
Receptor Binding: Could bind to specific receptors, modulating their activity.
DNA Interaction: Potential to intercalate with DNA, affecting gene expression and cellular function.
相似化合物的比较
3-Iodoimidazo[1,2-a]pyridin-7-ol can be compared with other imidazo[1,2-a]pyridine derivatives:
3-Bromoimidazo[1,2-a]pyridin-7-ol: Similar structure but with a bromine atom instead of iodine.
3-Chloroimidazo[1,2-a]pyridin-7-ol: Contains a chlorine atom, which can influence its chemical and biological properties.
3-Fluoroimidazo[1,2-a]pyridin-7-ol:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields.
属性
IUPAC Name |
3-iodo-1H-imidazo[1,2-a]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-6-4-9-7-3-5(11)1-2-10(6)7/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLEKJNSJGNHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC1=O)NC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
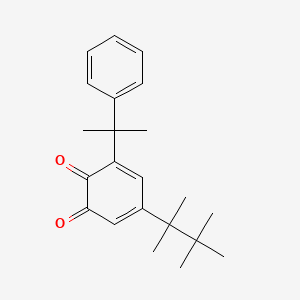
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
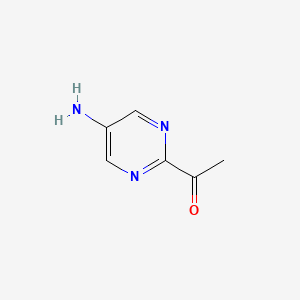
![6-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13665354.png)
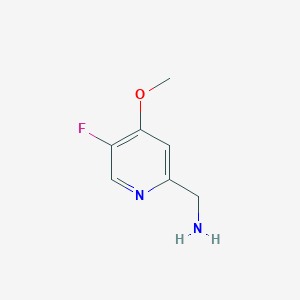
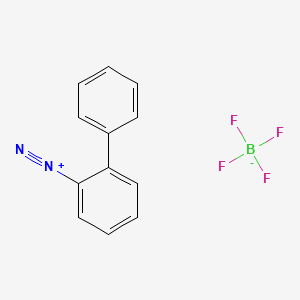
![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)
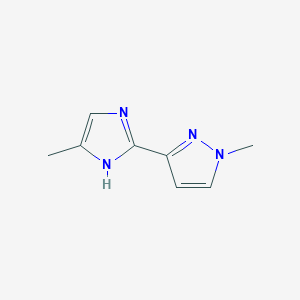

![9-Propyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13665390.png)

